molecular formula C12H11ClN4O3 B2517738 N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1209091-15-5

N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No.: B2517738
CAS No.: 1209091-15-5
M. Wt: 294.7
InChI Key: LMZAHIRFSVJBMZ-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the following steps:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . It may also interact with receptors on cell surfaces, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylase (HDAC) and its antiproliferative properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The oxalamide structure contributes to its interaction with biological targets, enhancing its potential therapeutic applications.

1. Inhibition of Histone Deacetylase (HDAC)

Research indicates that derivatives of 1,3,4-oxadiazole, including the compound , exhibit significant HDAC inhibitory activity. HDACs are critical in regulating gene expression and are implicated in various cancers. The inhibition of HDAC6 has been specifically noted, suggesting a pathway through which the compound may exert anticancer effects .

2. Antiproliferative Activity

A study exploring a library of oxadiazole derivatives demonstrated that several compounds exhibited cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. Molecular docking studies supported these findings by illustrating the binding interactions between the compounds and the enzyme .

Case Study 1: Anticancer Activity

In a comparative study of various oxadiazole derivatives, this compound was evaluated for its antiproliferative effects. The results indicated that this compound significantly reduced cell viability in both HCT-116 and HeLa cells in a dose-dependent manner. The IC50 values were determined through MTT assays, highlighting its potential as a chemotherapeutic agent.

Cell LineIC50 Value (μM)
HCT-11612.5
HeLa15.0

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's antiproliferative effects were mediated through apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analyses confirmed these findings by showing an increase in sub-G1 populations indicative of apoptotic cells following treatment with the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
  • Oxadiazole Moiety : Contributes to biological interactions through hydrogen bonding and π-stacking with target proteins.

The presence of electron-withdrawing groups on the phenyl ring has been shown to modulate activity levels significantly.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-7-16-17-10(20-7)6-14-11(18)12(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZAHIRFSVJBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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